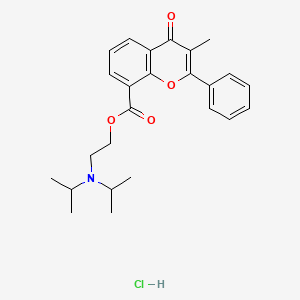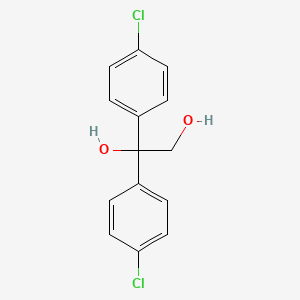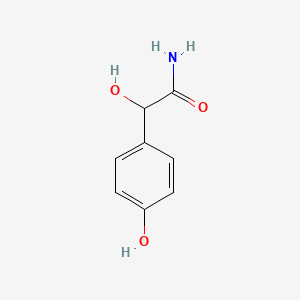
p-Hydroxymandelamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Hydroxymandelamide, also known as α,4-Dihydroxybenzeneacetamide, is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is a useful synthetic intermediate in the synthesis of various pharmaceuticals and has applications in neurology research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxymandelamide typically involves the reaction of p-hydroxybenzaldehyde with hydroxylamine hydrochloride to form p-hydroxybenzaldoxime, which is then reduced to p-hydroxybenzylamine. This intermediate is subsequently reacted with mandelic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
p-Hydroxymandelamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
p-Hydroxymandelamide has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its role in neurotransmission and nociception.
Medicine: Investigated for its potential therapeutic effects in conditions such as depression, Parkinson’s disease, and schizophrenia.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of p-Hydroxymandelamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involving adrenergic receptors. This modulation can influence pain perception, mood, and other neurological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Hydroxybenzaldehyde: A precursor in the synthesis of p-Hydroxymandelamide.
Mandelic Acid: Another precursor used in the synthesis.
Hydroxyatenolol: A metabolite of atenolol, which shares structural similarities with this compound
Uniqueness
This compound is unique due to its dual hydroxyl and amide functional groups, which allow it to participate in a variety of chemical reactions and make it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
2-hydroxy-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO3/c9-8(12)7(11)5-1-3-6(10)4-2-5/h1-4,7,10-11H,(H2,9,12) |
InChI-Schlüssel |
RDOYFDDVYSKLBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(=O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


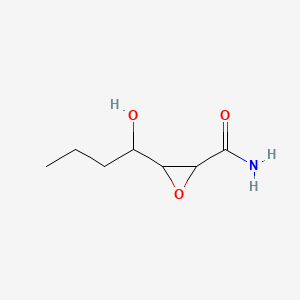
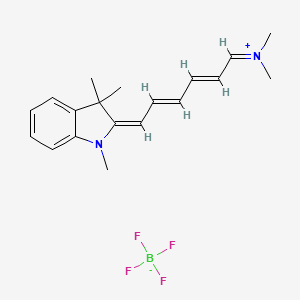
![[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-](/img/structure/B13826677.png)
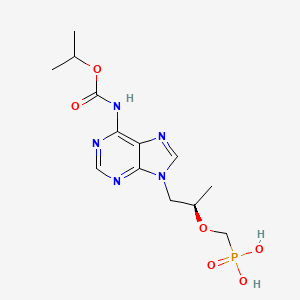
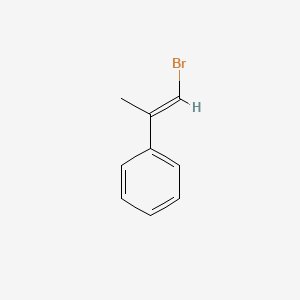
![methyl {2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}carbamate](/img/structure/B13826693.png)
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826696.png)
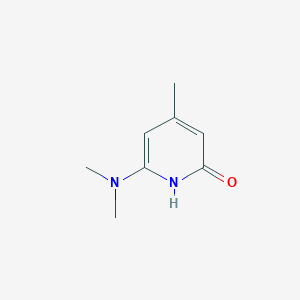
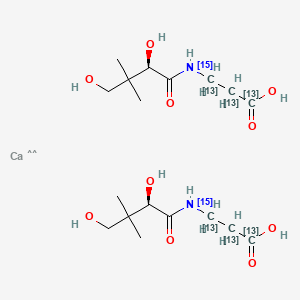
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)
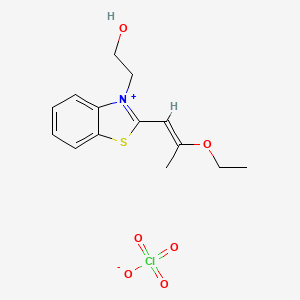
![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
